molecular formula C18H13FN4O2 B2490430 1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-34-2

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2490430
CAS RN: 872623-34-2
M. Wt: 336.326
InChI Key: VEJBDRHEUODKNY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds like this compound, often involves a regioselective synthesis process. For instance, one-pot routes have been developed for the synthesis of related compounds, utilizing microwave-assisted processes and cyclocondensation reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation (Castillo et al., 2018). Another approach involves ultrasound irradiation assisted by KHSO4 in aqueous media (Kaping et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively studied using various techniques, including NMR, X-ray diffraction, and crystallography. These studies reveal the regioselectivity of reactions and the coplanar nature of ring atoms in the pyrazolopyrimidine moiety, which is a significant characteristic of these compounds (Chernyshev et al., 1999).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives are known for their reactivity with nucleophiles. For example, nucleophilic additions to certain pyrazolo[3,4-d]pyrimidine derivatives have been documented, leading to the formation of various functionalized products (Kurihara & Nasu, 1982).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and melting points, are influenced by their molecular structure. The coplanar nature of the pyrazolopyrimidine ring system contributes to these properties, as observed in various structural studies.

Chemical Properties Analysis

Pyrazolo[3,4-d]pyrimidines exhibit diverse chemical properties, including fluorescence and photophysical properties. For instance, certain derivatives show significant fluorescence intensity with high quantum yields, indicating their potential use in applications like fluorescent probes (Castillo et al., 2018).

Scientific Research Applications

Herbicidal Activity

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been studied for their herbicidal activity. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating that some compounds exhibited significant inhibition activities against certain plants like Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Fluorescent Probe Development

Compounds in the pyrazolo[3,4-d]pyrimidine family have been investigated for their potential as functional fluorophores. Castillo et al. (2018) described the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used to prepare novel fluorophores, with some exhibiting significant fluorescence intensity and quantum yields, potentially useful for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Synthesis of Nucleosides

Research by Seela and Steker (1985) explored the synthesis of 2'-deoxyribofuranosides of related pyrazolo[3,4-d]pyrimidine compounds. This study focused on the nucleophilic displacement and phase-transfer glycosylation processes, contributing to the broader understanding of nucleoside synthesis (Seela & Steker, 1985).

Anticancer Research

Pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases and investigated their cytotoxicity against different cancer cell lines, discussing the structure-activity relationship (Hassan, Hafez, Osman, & Ali, 2015).

Psoriasis Treatment

The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in drug discovery for psoriasis treatment. Li et al. (2016) identified a potent FMS-like tyrosine kinase 3 inhibitor from this class, which showed significant activity in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

Anti-Inflammatory and Anti-Cancer Activities

Kaping et al. (2016) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using an environmentally benign method. These compounds were screened for their anti-inflammatory and anti-cancer activities, yielding promising results (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c1-24-14-6-8-15(9-7-14)25-18-16-10-22-23(17(16)20-11-21-18)13-4-2-12(19)3-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJBDRHEUODKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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